molecular formula C14H13ClN2O2 B11400494 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11400494
M. Wt: 276.72 g/mol
InChI Key: HNFOGKDXFSFCHT-UHFFFAOYSA-N
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Description

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzamide group attached to a benzoxazole ring, which is further substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4,5,6,7-tetrahydro-2,1-benzoxazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzoxazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted benzoxazole derivatives.

    Oxidation: Oxidized benzoxazole compounds.

    Reduction: Reduced benzoxazole derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C14H13ClN2O2/c15-10-5-3-4-9(8-10)13(18)16-14-11-6-1-2-7-12(11)17-19-14/h3-5,8H,1-2,6-7H2,(H,16,18)

InChI Key

HNFOGKDXFSFCHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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